![molecular formula C14H15NOS B14495304 Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- CAS No. 63961-33-1](/img/structure/B14495304.png)
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- is an organic compound that contains a benzenamine core with an ethoxy group at the 4-position and a methylene bridge linking it to a 5-methyl-2-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- typically involves the condensation of 4-ethoxybenzenamine with 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a single bond, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzenamine derivatives.
Substitution: Substituted benzenamine or thiophene derivatives.
Scientific Research Applications
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure with a methoxy group instead of an ethoxy group.
Benzenamine, 4-ethoxy-2-nitro-: Contains a nitro group at the 2-position.
Benzenamine, 4-methoxy-2-methyl-: Features a methoxy group and a methyl group at different positions.
Uniqueness
Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]- is unique due to its specific combination of functional groups and the presence of a thiophene moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63961-33-1 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C14H15NOS/c1-3-16-13-7-5-12(6-8-13)15-10-14-9-4-11(2)17-14/h4-10H,3H2,1-2H3 |
InChI Key |
LZUNVLBJHGTWGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


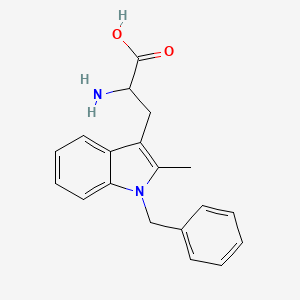

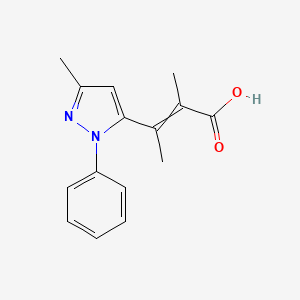
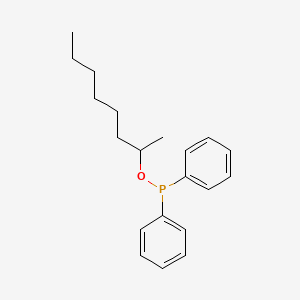

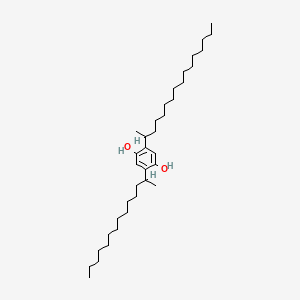
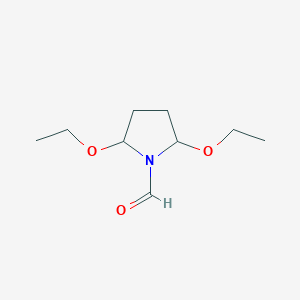
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
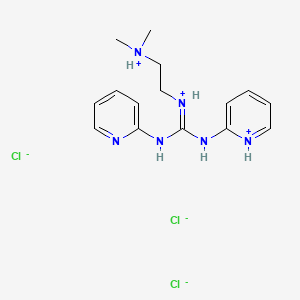
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)

![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
